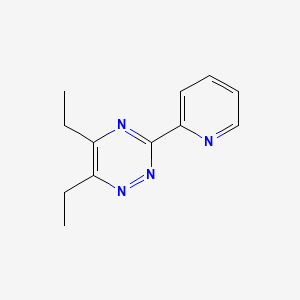

5,6-Diethyl-3-(pyridin-2-yl)-1,2,4-triazine

Description

Properties

IUPAC Name |

5,6-diethyl-3-pyridin-2-yl-1,2,4-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4/c1-3-9-10(4-2)15-16-12(14-9)11-7-5-6-8-13-11/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTHOVPODUCLZPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=NC(=N1)C2=CC=CC=N2)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428840 | |

| Record name | 5,6-Diethyl-3-(pyridin-2-yl)-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669707-13-5 | |

| Record name | 5,6-Diethyl-3-(pyridin-2-yl)-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Pyridine-2-carboxylic Acid Hydrazide with Diethylamine

- Reaction Scheme: The most common synthetic route involves the reaction of diethylamine with pyridine-2-carboxylic acid hydrazide.

- Reagents and Conditions: The reaction is typically conducted in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).

- Process: The mixture is refluxed to promote cyclization, leading to the formation of the 1,2,4-triazine ring substituted with diethyl and pyridin-2-yl groups.

- Outcome: This method yields the target compound with good efficiency and purity after subsequent purification steps like recrystallization or chromatography.

Industrial Scale Synthesis

- Scale-Up: Industrial methods adapt the above reaction to larger scales, often utilizing continuous flow reactors and automated systems to optimize reaction times and yields.

- Purification: High-purity products are obtained through recrystallization and chromatographic techniques.

- Advantages: These methods improve reproducibility, safety, and scalability for commercial production.

Alternative Multistep Synthetic Routes

While specific alternative methods for this exact compound are limited in literature, general synthetic strategies for related triazine derivatives include:

- Stepwise Functionalization: Starting from benzil or other diketones reacted with hydrazine derivatives to form triazine intermediates, followed by substitution reactions to introduce ethyl and pyridinyl groups.

- Multicomponent Reactions: Although more commonly reported for related triazolopyrimidines, multicomponent one-pot syntheses involving hydrazines, aldehydes, and β-ketoesters provide efficient routes to triazine derivatives with diverse substitutions.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Pyridine, Ethanol, or DMSO | Pyridine often used as solvent and base |

| Temperature | Reflux (approx. 80–120 °C) | Ensures complete cyclization |

| Catalyst/Dehydrating Agent | Phosphorus oxychloride (POCl3) | Promotes ring closure |

| Reaction Time | 4–24 hours | Monitored by TLC for completion |

| Purification | Recrystallization, Chromatography | To achieve high purity |

Analytical Characterization During Preparation

- NMR Spectroscopy: $$^{1}H$$ and $$^{13}C$$ NMR confirm the presence of diethyl substituents and pyridinyl moiety.

- IR Spectroscopy: Characteristic triazine ring vibrations and substituent functional groups are identified.

- Melting Point: Typically 67–72 °C, consistent with pure compound.

Research Findings on Preparation Efficiency

- The use of phosphorus oxychloride as a dehydrating agent is critical for efficient cyclization and high yield.

- Continuous flow reactors in industrial setups enhance reaction control and product consistency.

- Purification by recrystallization from ethanol/ether mixtures is effective for removing impurities.

- Substitution reactions on the triazine ring can be performed post-synthesis to generate derivatives, indicating the synthetic flexibility of the compound.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield & Purity | Remarks |

|---|---|---|---|---|

| Cyclization of pyridine-2-carboxylic acid hydrazide with diethylamine | Diethylamine, pyridine-2-carboxylic acid hydrazide, POCl3 | Reflux with POCl3, 4–24 h | High yield, high purity | Most common and efficient method |

| Industrial continuous flow synthesis | Same as above, scaled-up | Automated flow, controlled temperature | Consistent yield | Suitable for large-scale production |

| Multistep synthesis via diketone intermediates | Benzil, hydrazine derivatives, substituents | Multiple steps, reflux | Moderate to high yield | Allows structural modifications |

| Multicomponent one-pot reactions (related triazines) | Hydrazines, aldehydes, β-ketoesters | Reflux in ethanol, catalyst | Efficient for analogs | Potential for derivative synthesis |

Chemical Reactions Analysis

Types of Reactions

5,6-Diethyl-3-(pyridin-2-yl)-1,2,4-triazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The triazine ring can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional functional groups.

Reduction: Formation of reduced derivatives with hydrogenated triazine rings.

Substitution: Formation of substituted triazine derivatives with various functional groups.

Scientific Research Applications

5,6-Diethyl-3-(pyridin-2-yl)-1,2,4-triazine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5,6-Diethyl-3-(pyridin-2-yl)-1,2,4-triazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

- 6-Methyl-3-(pyridin-2-yl)-1,2,4-triazine

- 5,6-Dimethyl-3-(pyridin-2-yl)-1,2,4-triazine

- 5,6-Diethyl-3-(pyridin-3-yl)-1,2,4-triazine

Uniqueness

5,6-Diethyl-3-(pyridin-2-yl)-1,2,4-triazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

5,6-Diethyl-3-(pyridin-2-yl)-1,2,4-triazine is a heterocyclic compound with potential biological activities that have garnered attention in various fields, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound features a triazine ring substituted with diethyl groups at positions 5 and 6 and a pyridin-2-yl group at position 3. Its molecular formula is with a molecular weight of 214.27 g/mol .

Antimicrobial Properties

Research indicates that compounds within the triazine class exhibit antimicrobial properties. This compound has been investigated for its potential to inhibit various microbial strains. Preliminary studies suggest it may function by disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Activity

A significant area of research has focused on the anticancer properties of triazine derivatives. Studies have shown that similar compounds can induce apoptosis in cancer cells. For instance, derivatives like 5,6-diaryl-1,2,4-triazines have demonstrated potent antiproliferative effects against various cancer cell lines (MGC-803, EC-109, and PC-3) through mechanisms involving cell cycle arrest and induction of apoptosis .

Table 1: Antiproliferative Activity of Related Triazine Compounds

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 5-FU | MGC-803 | 9.79 |

| 11E | MGC-803 | <10 |

| 11E | EC-109 | >100 |

| 11E | PC-3 | >100 |

Note: IC50 values represent the concentration required to inhibit cell proliferation by 50% .

The mechanism through which this compound exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways critical for cellular function and survival. For example, studies suggest that compounds with similar structures can activate apoptotic pathways by upregulating pro-apoptotic proteins (e.g., Bax) and downregulating anti-apoptotic proteins (e.g., Bcl-2) .

Case Studies and Research Findings

- Antiproliferative Studies : A series of derivatives were synthesized to evaluate their antiproliferative activity against cancer cell lines. The results indicated that certain modifications to the triazine structure significantly enhanced potency against targeted cancer cells .

- Molecular Hybridization : Researchers employed a molecular hybridization strategy to create new compounds combining the triazine scaffold with other bioactive moieties. This approach aimed to improve efficacy while minimizing side effects associated with traditional chemotherapeutics .

- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that specific substitutions on the triazine ring could lead to increased biological activity. For instance, the introduction of electron-withdrawing groups enhanced anticancer properties significantly .

Q & A

Q. What are the optimized synthetic routes for 5,6-Diethyl-3-(pyridin-2-yl)-1,2,4-triazine?

The compound can be synthesized via condensation reactions between diethyl-substituted diketones and hydrazine derivatives. For example, analogous methods involve reacting 2,3-pentanedione with aminoguanidine in glacial acetic acid or n-butanol under reflux . Optimization may require adjusting stoichiometry, solvent polarity, or temperature to enhance yield and purity. Characterization of intermediates via TLC or NMR is critical to monitor reaction progress.

Q. How is the molecular structure of this compound confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For related triazines, SC-XRD data revealed coplanar triazine and pyridyl rings with ethyl groups adopting staggered conformations . Complementary techniques include:

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

While direct data is limited, analogous triazines (e.g., sulfonated derivatives) show pH-dependent solubility. For example, sulfonate salts exhibit high aqueous solubility at neutral-to-alkaline pH due to deprotonation, while neutral triazines are more soluble in organic solvents like DMSO or chloroform . Stability studies should assess degradation under UV light, oxidative conditions, and thermal stress using HPLC or UV-Vis spectroscopy.

Advanced Research Questions

Q. How does this compound coordinate with transition metals, and what are the implications for catalysis?

The pyridyl and triazine nitrogen atoms act as bidentate ligands. In a copper(II) complex with a related triazine (5,6-diphenyl analog), the ligand formed a square-planar geometry with two nitrogen donors, confirmed by SC-XRD and electronic spectroscopy . Such complexes are potential catalysts for oxidation reactions or sensors for metal ion detection. Further studies could explore coordination kinetics via UV-Vis titration or cyclic voltammetry.

Q. What computational methods are suitable for predicting electronic properties and reactivity?

Density Functional Theory (DFT) can model frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and nucleophilic/electrophilic sites. For example, studies on triazine corrosion inhibitors used DFT to correlate electronic parameters with inhibition efficiency . Molecular dynamics simulations may also assess interactions with biological targets or solvent effects.

Q. What pharmacological mechanisms could be explored for this compound?

Structural analogs (e.g., 5,6-diphenyl-triazines) exhibit antitumor, antiviral, and anti-HIV activity via intercalation with DNA or inhibition of viral enzymes . Advanced studies could include:

- In vitro cytotoxicity assays : Screening against cancer cell lines (e.g., MTT assay).

- Molecular docking : To evaluate binding affinity with therapeutic targets like topoisomerase II or HIV reverse transcriptase.

- ADMET profiling : Computational prediction of absorption, metabolism, and toxicity.

Methodological Notes

- Contradictions in Synthesis : While some protocols use acetic acid as a solvent , others prefer n-butanol for milder conditions . Researchers must optimize based on substituent reactivity.

- Data Gaps : Limited direct data on the diethyl derivative necessitates extrapolation from phenyl- or sulfonated analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.